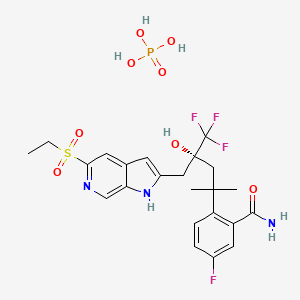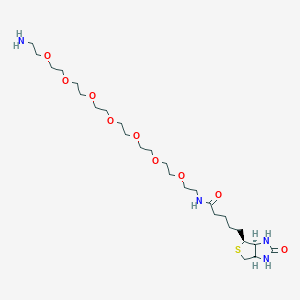
生物素-PEG7-胺
描述
Biotin-PEG7-Amine: is a compound that consists of a biotin group, a polyethylene glycol (PEG) spacer with seven ethylene glycol units, and a terminal primary amine group. The biotin group is known for its strong affinity to avidin and streptavidin, making it useful in various biochemical applications. The PEG spacer increases the solubility of the compound in aqueous media and reduces steric hindrance, while the primary amine group allows for further conjugation with other molecules .
科学研究应用
Chemistry: Biotin-PEG7-Amine is used as a linker in the synthesis of bioconjugates, allowing for the attachment of biotin to various molecules. This facilitates the study of molecular interactions and the development of biotinylated probes .
Biology: In biological research, Biotin-PEG7-Amine is used for labeling proteins, nucleic acids, and other biomolecules. The biotin-avidin interaction is exploited in various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting .
Medicine: The compound is used in the development of targeted drug delivery systems, where biotinylated drugs can be directed to specific cells or tissues using avidin or streptavidin .
Industry: Biotin-PEG7-Amine is employed in the production of diagnostic kits and biosensors, where its biotinylation capability is utilized for the detection of specific analytes .
作用机制
Target of Action
Biotin-PEG7-Amine is a biotinylation reagent that binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . It is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator .
Mode of Action
Biotin-PEG7-Amine is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The Biotin-PEG7-Amine compound can be used in the synthesis of a series of PROTACs .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG7-Amine are those involving the proteins it targets for degradation. By binding to these proteins and marking them for degradation, it can disrupt their normal functions and alter the biochemical pathways they are involved in .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The result of Biotin-PEG7-Amine’s action is the degradation of its target proteins. This can lead to changes in cellular processes and functions, depending on the roles of the degraded proteins .
Action Environment
The action of Biotin-PEG7-Amine can be influenced by various environmental factors. For example, the presence of EDC or HATU activator is necessary for it to react with NHS ester or carboxylic acid . Additionally, the stability and efficacy of Biotin-PEG7-Amine may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
Biotin-PEG7-Amine is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine can interact with enzymes, proteins, and other biomolecules that contain NHS ester or carboxylic acid groups. The nature of these interactions is likely covalent bonding, facilitated by the EDC or HATU activator .
Cellular Effects
It is known that biotin, a component of Biotin-PEG7-Amine, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that Biotin-PEG7-Amine may influence these cellular processes.
Molecular Mechanism
It is known that Biotin-PEG7-Amine can react with NHS ester or carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine may exert its effects at the molecular level through binding interactions with biomolecules that contain NHS ester or carboxylic acid groups.
Temporal Effects in Laboratory Settings
It is known that Biotin-PEG7-Amine is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that the effects of Biotin-PEG7-Amine may change over time depending on the presence and concentration of these reactants.
Dosage Effects in Animal Models
It is known that biotin, a component of Biotin-PEG7-Amine, is an essential nutrient for animals . Therefore, it is plausible that the effects of Biotin-PEG7-Amine may vary with dosage in animal models.
Metabolic Pathways
Biotin-PEG7-Amine is likely involved in metabolic pathways related to biotin, a component of the compound . Biotin serves as an essential co-enzyme for five specific carboxylases and is crucial to glucose and lipid utilization in cellular energy production . Therefore, Biotin-PEG7-Amine may interact with these enzymes and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that biotin, a component of Biotin-PEG7-Amine, is primarily transported from the intestine by the sodium-dependent multi-vitamin transporter (SMVT) . Therefore, it is plausible that Biotin-PEG7-Amine may be transported and distributed in a similar manner.
Subcellular Localization
Given that biotin, a component of Biotin-PEG7-Amine, serves as an essential co-enzyme for specific carboxylases , it is plausible that Biotin-PEG7-Amine may be localized to the same subcellular compartments as these enzymes.
准备方法
Synthetic Routes and Reaction Conditions: Biotin-PEG7-Amine is typically synthesized through a multi-step process involving the conjugation of biotin with a PEG spacer and the introduction of a terminal amine group. The general synthetic route includes:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative containing a terminal hydroxyl group to form biotin-PEG.
Amine Introduction: The terminal hydroxyl group of biotin-PEG is converted to a primary amine group using reagents such as ammonia or an amine-containing compound
Industrial Production Methods: Industrial production of Biotin-PEG7-Amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or other coupling reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors.
Amine Introduction in Bulk: The terminal hydroxyl groups are converted to primary amine groups using industrial-scale reactors and optimized reaction conditions
化学反应分析
Types of Reactions:
Substitution Reactions: The primary amine group of Biotin-PEG7-Amine can undergo nucleophilic substitution reactions with carboxylic acids to form stable amide bonds.
Conjugation Reactions: The biotin group can conjugate with avidin or streptavidin, forming strong non-covalent bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications
Common Reagents and Conditions:
Carboxylic Acids: Used for forming amide bonds with the primary amine group.
Coupling Reagents: Such as NHS and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxylic acids.
Avidin or Streptavidin: For conjugation with the biotin group
Major Products Formed:
Amide Bonds: Formed through reactions with carboxylic acids.
Biotin-Avidin Complexes: Formed through conjugation with avidin or streptavidin
相似化合物的比较
Biotin-PEG3-Amine: Contains a shorter PEG spacer with three ethylene glycol units.
Biotin-PEG11-Amine: Contains a longer PEG spacer with eleven ethylene glycol units.
Biotin-PEG-NHS: Contains an NHS ester group instead of a primary amine
Uniqueness: Biotin-PEG7-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and reduced steric hindrance. This makes it particularly useful in applications where both properties are crucial .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIYGOBSBFLMX-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105798 | |
| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334172-76-7 | |
| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


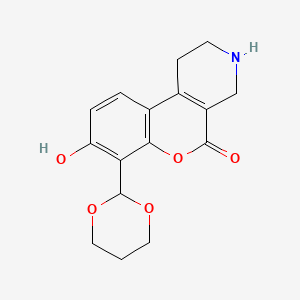


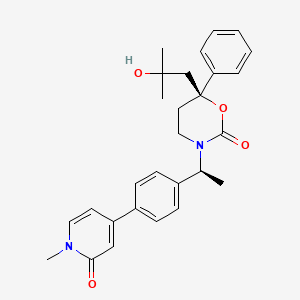
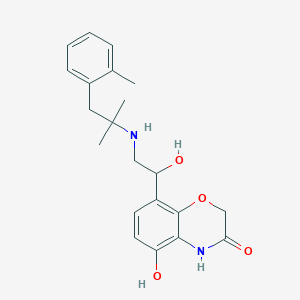
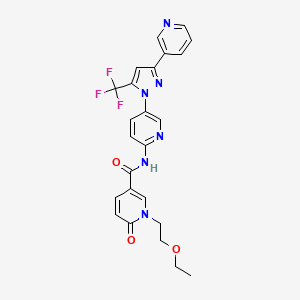

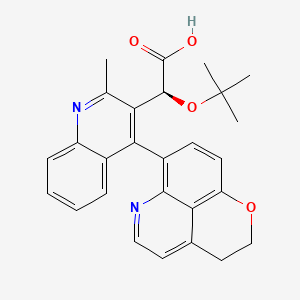
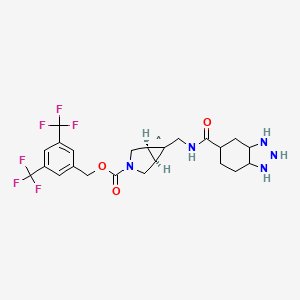
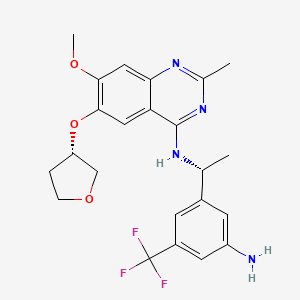
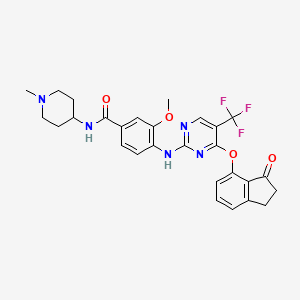
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
